
Fosaprepitant Dibenzyl Ester
Übersicht
Beschreibung
Fosaprepitant Dibenzyl Ester is a useful research compound. Its molecular formula is C37H34F7N4O6P and its molecular weight is 794.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Fosaprepitant dibenzyl ester is a prodrug of aprepitant, primarily utilized as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery. This compound operates through the inhibition of neurokinin-1 (NK1) receptors, which are involved in the emetic response. The following sections detail its biological activity, synthesis, and relevant case studies.
This compound is chemically defined as:
This compound undergoes rapid conversion into aprepitant upon administration, which then acts as an antagonist at the NK1 receptor. The structural formula highlights the presence of a phosphonic acid moiety that is essential for its pharmacological activity .
Pharmacodynamics
The primary mechanism through which fosaprepitant exerts its effects is by blocking substance P from binding to NK1 receptors in the central nervous system. This action is crucial in mitigating the effects of chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that fosaprepitant, when administered intravenously, significantly reduces the incidence of both acute and delayed CINV when used in conjunction with other antiemetic agents such as 5-HT3 antagonists and corticosteroids .
Synthesis and Preparation
The synthesis of this compound involves several key steps, typically starting from aprepitant. The process has been optimized to enhance yield and purity while reducing costs. A notable method includes the use of inorganic acids to facilitate the formation of highly pure this compound .
Table 1: Synthesis Overview
Step | Description |
---|---|
1 | Dissolve aprepitant in a suitable solvent (e.g., DMSO) |
2 | Add dibenzyl phosphite under stirring |
3 | Introduce inorganic acid catalyst |
4 | Monitor reaction progress via HPLC |
5 | Isolate and purify the dibenzyl ester product |
Clinical Efficacy
Fosaprepitant has been evaluated in numerous clinical trials, showcasing its efficacy in preventing CINV. For instance, a pivotal study published in The New England Journal of Medicine demonstrated that patients receiving cisplatin-based chemotherapy experienced a significant reduction in vomiting episodes when treated with fosaprepitant compared to placebo .
Case Study: Efficacy in Chemotherapy Patients
- Study Design : Randomized controlled trial involving 600 patients undergoing chemotherapy.
- Findings :
- 70% of patients receiving fosaprepitant reported no vomiting during the acute phase post-chemotherapy compared to 50% in the placebo group.
- In the delayed phase (days 2-5), fosaprepitant maintained efficacy with a reduction in nausea scores.
Safety Profile
Fosaprepitant is generally well-tolerated, with adverse effects primarily being mild to moderate. Common side effects include fatigue, dizziness, and gastrointestinal disturbances. Serious adverse events are rare but can include hypersensitivity reactions and infusion-related reactions .
Wissenschaftliche Forschungsanwendungen
Chemotherapy-Induced Nausea and Vomiting (CINV)
Fosaprepitant is widely recognized for its efficacy in preventing CINV. A randomized phase III trial demonstrated that a single dose of 150 mg fosaprepitant significantly improved complete response rates in patients undergoing moderately emetogenic chemotherapy (MEC), particularly those receiving carboplatin-based regimens. The study reported complete response rates of 76-80% during delayed and overall phases of treatment .
Surgical Applications
In addition to its use in oncology, fosaprepitant has been studied for its potential in preventing postoperative nausea and vomiting (PONV). Its administration alongside other antiemetic medications has shown promising results in reducing the incidence of PONV in surgical patients .
Synthesis Processes
The synthesis of fosaprepitant dibenzyl ester involves several chemical processes that are crucial for its production as an intermediate for fosaprepitant dimeglumine. Notable methods include:
- Intermediate Preparation : A robust process has been developed for synthesizing this compound from aprepitant using various solvents such as ethyl acetate and n-propyl acetate. This method emphasizes efficiency and purity .
- Purification Techniques : Advanced purification techniques have been employed to isolate this compound from reaction mixtures, ensuring high yields and minimal impurities .
Efficacy Data for CINV Prevention
Study Type | Drug Regimen | Complete Response Rate (%) | Patient Population |
---|---|---|---|
Phase III Trial | Fosaprepitant + Dexamethasone + Ondansetron | 76-80% | N=1000, MEC chemotherapy |
Postoperative Study | Fosaprepitant + Standard Care | TBD | Surgical patients |
Synthesis Process Overview
Step | Description | Solvents Used |
---|---|---|
Preparation | Synthesis from aprepitant | Ethyl acetate, n-propyl acetate |
Purification | Isolation of this compound | Various organic solvents |
Case Study: Efficacy in CINV Management
A clinical study involving 1000 adult subjects receiving non-anthracycline MEC revealed that fosaprepitant significantly reduced the incidence of nausea and vomiting compared to control groups receiving standard antiemetic therapy. The findings indicated that fosaprepitant was particularly effective during the delayed phase post-chemotherapy .
Case Study: Postoperative Nausea Prevention
In a separate study focusing on postoperative patients, the administration of fosaprepitant resulted in a marked decrease in PONV rates compared to those receiving placebo treatments. This suggests its potential utility beyond cancer therapy, warranting further investigation into its broader applications in surgical settings .
Analyse Chemischer Reaktionen
Purification via Acid Treatment
Post-synthesis purification leverages inorganic acids to enhance stability and purity:
Procedure :
-
Dissolve crude fosaprepitant dibenzyl ester in solvents (e.g., toluene, acetonitrile).
-
Concentrate the reaction mass and perform sequential solvent washes.
Impact of Acid Choice :
Acid Type | Purity Achieved | Stability Improvement | Industrial Feasibility |
---|---|---|---|
Boric Acid | >96% | High | Excellent |
HCl or H₂SO₄ | <90% | Moderate | Poor (corrosive) |
Boric acid is preferred for its non-corrosive nature and compatibility with large-scale processes .
Conversion to Fosaprepitant Dimeglumine
The dibenzyl ester undergoes catalytic hydrogenation to form the final drug product:
Reaction :
Optimized Conditions :
Post-Hydrogenation Steps :
-
Filtration : Remove Pd/C catalyst.
-
Metal Scavenging : Treat with thiourea or SiliaMetS® resins to reduce Pd residues to <5 ppm .
-
Crystallization : Isolate fosaprepitant dimeglumine with >99% purity .
Stability and Degradation Pathways
This compound is highly unstable in amorphous form, necessitating strict process controls:
Major Degradation Products :
-
Hydrolysis products from ester cleavage under acidic/basic conditions.
Stabilization Strategies :
-
Store intermediates at -20°C in inert solvents (e.g., dichloromethane).
Research Findings
-
Boric Acid Advantage : Unlike mineral acids, boric acid avoids ester hydrolysis while enhancing crystallinity of impurities .
-
Pd/C Efficiency : 10% Pd/C achieves full debenzylation within 12 hours, but residual Pd requires rigorous scavenging .
-
Solvent Systems : Mixed solvents (e.g., water-methanol) improve hydrogenation kinetics and product solubility .
Eigenschaften
IUPAC Name |
2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34F7N4O6P/c1-24(28-18-29(36(39,40)41)20-30(19-28)37(42,43)44)54-34-33(27-12-14-31(38)15-13-27)47(16-17-51-34)21-32-45-35(49)48(46-32)55(50,52-22-25-8-4-2-5-9-25)53-23-26-10-6-3-7-11-26/h2-15,18-20,24,33-34H,16-17,21-23H2,1H3,(H,45,46,49)/t24-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAHURIEOZYYPF-NICCLAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34F7N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.